molecular formula C7H13NO4S3 B144014 2,3-Bis(acetylthio)propanesulfonamide CAS No. 130369-73-2

2,3-Bis(acetylthio)propanesulfonamide

Cat. No.: B144014
CAS No.: 130369-73-2
M. Wt: 271.4 g/mol
InChI Key: ADCWQVPHIAJQLW-UHFFFAOYSA-N
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Description

2,3-Bis(acetylthio)propanesulfonamide is an organic sulfur-containing compound with the molecular formula C7H13NO4S3 and a molecular weight of 271.38 g/mol . Researchers can utilize this compound as a biochemical building block or a potential precursor in synthetic chemistry. The structure suggests its value in studies related to sulfonamide and thioester functionalities, which are privileged scaffolds in medicinal chemistry known for various bioactive properties . It may also serve as a protected form of 2,3-dimercaptopropane-1-sulfonic acid (DMPS), a known chelating agent, for use in controlled-release research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

130369-73-2

Molecular Formula

C7H13NO4S3

Molecular Weight

271.4 g/mol

IUPAC Name

S-(2-acetylsulfanyl-3-sulfamoylpropyl) ethanethioate

InChI

InChI=1S/C7H13NO4S3/c1-5(9)13-3-7(14-6(2)10)4-15(8,11)12/h7H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

ADCWQVPHIAJQLW-UHFFFAOYSA-N

SMILES

CC(=O)SCC(CS(=O)(=O)N)SC(=O)C

Canonical SMILES

CC(=O)SCC(CS(=O)(=O)N)SC(=O)C

Synonyms

2,3-bis(acetylthio)propanesulfonamide
BAPSA

Origin of Product

United States

Comparison with Similar Compounds

2,3-Bis(acetylthio)propanesulfonamide

  • Molecular formula : Presumed C₇H₁₂N₂O₄S₃ (based on propane backbone + 2 acetylthio + sulfonamide).
  • Functional groups : Two acetylthio (–SAc), one sulfonamide (–SO₂NH₂).

2-(Acetylthio)ethane-1-sulfonic Acid ()

  • Molecular formula : C₄H₈O₄S₂ (as potassium salt adduct).
  • Functional groups : Acetylthio (–SAc), sulfonic acid (–SO₃H).
  • Key features : Strongly acidic due to sulfonic acid; used as a reference standard in pharmaceutical quality control .

2,2-Bis(2-aminoethylthio)propane Dihydrochloride ()

  • Molecular formula : C₇H₁₉Cl₂N₂S₂.
  • Functional groups: Two aminoethylthio (–S–CH₂CH₂NH₂), dihydrochloride salt.
  • Key features : Chelating properties due to amine and thioether groups; applications in metal ion coordination .

Pseudoglycal 4b ()

  • Structure : 2,3-unsaturated pseudoglycal with axial acetylthio group.
  • Functional groups : Acetylthio (–SAc), glycal double bond.
  • Key features: Axial orientation of –SAc dominates due to the anomeric effect; used in carbohydrate chemistry for glycosylation .

Physicochemical and Reactivity Comparison

Property This compound 2-(Acetylthio)ethane-1-sulfonic Acid 2,2-Bis(2-aminoethylthio)propane Dihydrochloride
Solubility Moderate (sulfonamide enhances) High (sulfonic acid) High (ionic dihydrochloride salt)
Stability Sensitive to hydrolysis/oxidation Stable as potassium salt Stable in dry conditions
Reactivity Thiol release under basic conditions Acidic proton exchange Chelation with metal ions
Applications Drug design, enzyme inhibition Pharmaceutical reference standard Coordination chemistry, catalysis
  • Key Findings :
    • Acetylthio groups in all compounds are prone to oxidation, forming disulfides or sulfonic acids (e.g., compound 4b oxidizes to 6b/8b in ) .
    • Sulfonamide/sulfonic acid groups enhance solubility but may limit membrane permeability .

Q & A

Q. Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts during synthesis. For sulfonamide derivatives, ensure proper stoichiometry of sulfonating agents and thiol precursors .
  • Purification : Employ recrystallization with solvents like acetonitrile or ethyl acetate, as demonstrated in purification protocols for structurally similar sulfonamides (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) .
  • Yield Optimization : Adjust reaction temperature (e.g., 40–60°C) and inert gas atmosphere (N₂/Ar) to minimize oxidation of thiol groups, a common issue in sulfur-containing compounds .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR : Use 1H^1H, 13C^13C, and 19F^19F NMR (if fluorinated analogs exist) to confirm acetylthio and sulfonamide moieties. Compare with spectra of related compounds like bis(phosphino)ethane derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and detect impurities. For example, PubChem-derived sulfonamides often use HRMS for structural confirmation .
  • FT-IR : Identify characteristic S=O (1150–1250 cm⁻¹) and C-S (600–700 cm⁻¹) stretches to confirm functional groups .

What safety protocols should be followed when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles, as recommended for sulfonamides and thiol-containing compounds to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid from acetylthio groups) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, following protocols for sulfur-containing organics .

Advanced Research Questions

How can researchers resolve contradictions in the stability data of this compound under varying pH conditions?

Q. Methodological Answer :

  • Controlled Stability Studies : Design experiments to assess degradation kinetics at pH 2–12 using HPLC-UV. For example, sulfonamide analogs in PubChem datasets are often tested under acidic/basic conditions to identify hydrolytic cleavage points .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., free thiols or sulfonic acids) and propose degradation pathways .
  • Cross-Validation : Compare results with structurally related compounds (e.g., bis(phosphino)ethane derivatives) to contextualize instability trends .

What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Q. Methodological Answer :

  • Target Identification : Perform affinity chromatography or pull-down assays using functionalized analogs (e.g., biotinylated derivatives) to isolate binding proteins, as done for kinase inhibitors in PubChem datasets .
  • Cellular Assays : Use fluorescent probes (e.g., ThioGlo®) to track thiol-disulfide exchange activity in live cells, a common approach for sulfur-containing molecules .
  • Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sulfonamide-targeted enzymes like carbonic anhydrase .

How can researchers address discrepancies in reported solubility data for this compound?

Q. Methodological Answer :

  • Standardized Solubility Tests : Use the shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and phosphate buffers. Reference protocols from sulfonamide solubility studies in PubChem .
  • Temperature Control : Measure solubility at 25°C and 37°C to assess thermal effects, as done for bis(phosphino) ligands in catalytic applications .
  • Data Reconciliation : Compare results with analogous compounds (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) to identify outliers and refine predictive models .

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